molecular formula C7H16O2 B15317233 4-Ethoxypentan-1-OL CAS No. 121519-74-2

4-Ethoxypentan-1-OL

Cat. No.: B15317233
CAS No.: 121519-74-2
M. Wt: 132.20 g/mol
InChI Key: GHMIQQBKYGPXLQ-UHFFFAOYSA-N
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Description

4-Ethoxypentan-1-OL is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentanol chain.

Properties

CAS No.

121519-74-2

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-ethoxypentan-1-ol

InChI

InChI=1S/C7H16O2/c1-3-9-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

GHMIQQBKYGPXLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxypentan-1-OL can be synthesized through the reaction of 4-penten-1-ol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-ethoxypentanal or 4-ethoxypentanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

4-Ethoxypentan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxypentan-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by specific enzymes and catalysts.

Comparison with Similar Compounds

    4-Penten-1-ol: Similar structure but lacks the ethoxy group.

    4-Methylpentan-1-ol: Contains a methyl group instead of an ethoxy group.

    1,5-Pentanediol: Contains two hydroxyl groups instead of an ethoxy group.

Uniqueness: 4-Ethoxypentan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.

Biological Activity

4-Ethoxypentan-1-OL is a chemical compound that has garnered interest in various fields, including medicinal chemistry and industrial applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an alcohol with the molecular formula C6_{6}H14_{14}O. Its structure consists of a pentanol backbone with an ethoxy group, which influences its solubility and reactivity. The presence of the ether group can impart unique hydrophilic and hydrophobic characteristics to the compound, affecting its biological interactions.

Cytotoxicity

Cytotoxicity assays have been conducted on various alcohols to assess their safety profiles. While direct data on this compound is sparse, related compounds have shown varying degrees of cytotoxic effects on human cell lines. These findings necessitate further investigation into the safety and therapeutic window of this compound.

Study on Solvent Properties

A study examined the solvent properties of alcohols, including their role in biological systems. The findings suggested that the hydrophobic nature of alcohols could influence cellular membrane permeability, potentially leading to cytotoxic effects or enhanced drug delivery mechanisms .

Application in Drug Formulation

In pharmaceutical applications, alcohols like this compound may serve as solvents or excipients in drug formulations. Their ability to dissolve lipophilic compounds can enhance bioavailability, making them valuable in developing effective therapeutic agents .

Pharmacological Potential

Recent studies have explored the pharmacological potential of alcohol derivatives. For example, research indicates that certain alcohols can modulate neurotransmitter systems, suggesting a role in neuropharmacology . The implications for this compound could extend to treatments for neurological disorders.

Solubility and Bioavailability

The solubility characteristics of alcohols are crucial for their biological activity. Research has demonstrated that modifying the alkyl chain length and branching can significantly affect solubility in biological media, influencing absorption rates and overall efficacy .

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